6-(Trifluoromethyl)pyrazin-2-amine
Overview
Description
6-(Trifluoromethyl)pyrazin-2-amine is an organic compound belonging to the pyrazine family. It is characterized by the presence of a trifluoromethyl group attached to the pyrazine ring.
Preparation Methods
The synthesis of 6-(Trifluoromethyl)pyrazin-2-amine involves several steps. One common method includes the reaction of 2-chloropyrazine with trifluoromethylamine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(Trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Trifluoromethyl)pyrazin-2-amine has been widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used as a catalyst in various industrial processes, enhancing the efficiency of chemical reactions.
Mechanism of Action
The exact mechanism of action of 6-(Trifluoromethyl)pyrazin-2-amine is not well understood. it is believed to act as a catalyst in the synthesis of other compounds and may also inhibit certain enzymes. The molecular targets and pathways involved are still under investigation, and further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyrazin-2-amine can be compared with other similar compounds, such as:
2-Amino-6-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but is attached to a pyridine ring instead of a pyrazine ring.
6-(Trifluoromethyl)pyridin-2-amine: Similar to the pyrazine derivative, this compound has a trifluoromethyl group attached to a pyridine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
6-(trifluoromethyl)pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBKXKZEXQCCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537441 | |
Record name | 6-(Trifluoromethyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69816-35-9 | |
Record name | 6-(Trifluoromethyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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